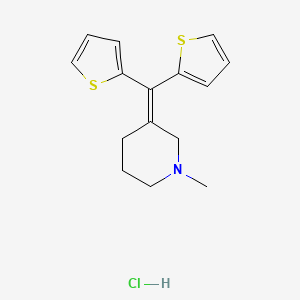

Tipepidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

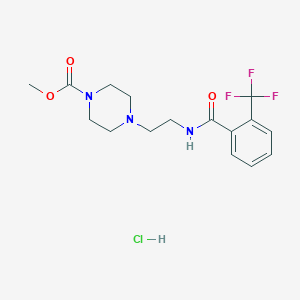

Tipepidine hydrochloride belongs to the class of organic compounds known as piperidines. These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . A variety of methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others are used in the synthesis .Molecular Structure Analysis

The molecular formula of this compound is C15H18ClNS2. It has a molecular weight of 311.89 . The structure includes a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Piperidines, including this compound, are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.89. It should be stored at 4°C, in sealed storage, away from moisture .Scientific Research Applications

Attention Deficit/Hyperactivity Disorder (ADHD)

Tipepidine has shown promise in improving symptoms of ADHD. A 4-week open-label study found significant improvement in ADHD symptoms in pediatric patients, suggesting its potential as an alternative treatment option for this condition (Sasaki et al., 2014). Furthermore, research on developing a sustained-release tablet of tipepidine (TS-141) for ADHD treatment through drug repositioning highlighted the drug's ability to modulate monoamine levels by inhibiting G-protein-activated inwardly rectifying potassium (GIRK) channels, indicating its therapeutic effects (Saito et al., 2020).

Treatment-Resistant Depression

Tipepidine's application extends to addressing treatment-resistant depression. An open-label pilot trial administering tipepidine as an augmentation to standard treatment showed significant improvement in depression scores, presenting tipepidine as a potential therapeutic drug for treatment-resistant depression (Shirayama et al., 2015).

Cognitive Impairments

Investigations into tipepidine's effects on cognitive impairments, such as those induced by MK-801 (a model for schizophrenia-like cognitive dysfunction), demonstrated its potential to alleviate cognitive deficits. Tipepidine, when co-administered with clozapine, improved MK-801-induced cognitive impairment in mice, suggesting its use in managing cognitive disorders (Miki et al., 2019).

Obsessive-Compulsive Disorder (OCD)

Tipepidine also exhibited a potent inhibitory effect on marble-burying behavior in mice, a model for OCD. This finding suggests tipepidine's therapeutic potential in OCD, offering a possible treatment avenue for patients who do not respond to conventional SSRIs (Honda et al., 2011).

Mechanism of Action

Target of Action

Tipepidine hydrochloride primarily targets the G protein-coupled inwardly-rectifying potassium channels (GIRKs) . These channels play a crucial role in maintaining the resting potential and regulating the excitability of neurons .

Mode of Action

This compound acts as an inhibitor of GIRKs . By inhibiting these channels, this compound can modulate the activity of neurons and influence the levels of various neurotransmitters . Specifically, it has been found to increase dopamine levels in the nucleus accumbens .

Biochemical Pathways

The inhibition of GIRK channels by this compound leads to an increase in dopamine levels in the nucleus accumbens . This region of the brain is involved in the reward circuit and plays a key role in the release of dopamine, a neurotransmitter associated with pleasure and reward .

Pharmacokinetics

It is known that the compound is extensively metabolized, with little unchanged drug present in the plasma . After administration of a single dose, unchanged tipepidine can be detected for up to 96 hours post-dose . Repeated administration of this compound results in a 3- to 4-fold accumulation of the drug after 2 weeks .

Result of Action

The inhibition of GIRK channels and the subsequent increase in dopamine levels in the nucleus accumbens by this compound result in its antidepressant-like effects in rodents . It has been investigated as a potential psychiatric drug, specifically for depression, obsessive-compulsive disorder, and attention-deficit hyperactivity disorder (ADHD) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the development of a sustained-release tablet of this compound (TS-141) has been investigated for the treatment of ADHD . The sustained-release profile of TS-141 was found to be influenced by the CYP2D6 phenotype, which affects the plasma exposure of tipepidine . This suggests that genetic factors can influence the action, efficacy, and stability of this compound .

Safety and Hazards

Tipepidine hydrochloride should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Tipepidine hydrochloride has been used as an antitussive for over 50 years in Japan. Recent studies have revealed that tipepidine modulates monoamine levels, by inhibiting G-protein-activated inwardly rectifying potassium (GIRK) channels, expecting the potential therapeutic effects of tipepidine for attention-deficit/hyperactivity disorder (ADHD) in recent years . Further clinical trials should be conducted with careful consideration of polymorphism .

Biochemical Analysis

Biochemical Properties

Tipepidine hydrochloride acts as an inhibitor of G protein-coupled inwardly-rectifying potassium channels (GIRKs) . By inhibiting these channels, this compound can modulate monoamine levels . This interaction with GIRK channels and the subsequent modulation of monoamine levels are key biochemical properties of this compound .

Cellular Effects

This compound’s inhibition of GIRK channels leads to an increase in dopamine levels in the nucleus accumbens . This increase in dopamine does not result in increased locomotor activity or methamphetamine-like behavioral sensitization . These cellular effects are part of the reason why this compound is being investigated for its potential antidepressant-like effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its inhibition of GIRK channels . This inhibition leads to an increase in dopamine levels in the nucleus accumbens . The increase in dopamine levels, without a corresponding increase in locomotor activity or methamphetamine-like behavioral sensitization, is thought to be at least partly responsible for the potential antidepressant-like effects of this compound .

properties

IUPAC Name |

3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NS2.ClH/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;/h3-4,6-7,9-10H,2,5,8,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICLPSFJJVIDJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818749.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide](/img/structure/B2818750.png)

![3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid](/img/structure/B2818751.png)

![N~4~-isobutyl-N~1~-(4-{[(propylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B2818757.png)

![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818762.png)

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)